N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine
Description
N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine is a compound that features both an imidazole and a nitropyridine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while nitropyridine is a pyridine ring substituted with a nitro group
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-16(18)10-2-3-11(14-8-10)13-4-1-6-15-7-5-12-9-15/h2-3,5,7-9H,1,4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACODMUQLZTOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Alkylation: The imidazole ring is then alkylated with 3-chloropropylamine to form N-(3-imidazol-1-ylpropyl)amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form complexes with metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Coupling Reactions: Metal salts like zinc chloride and cadmium chloride are used.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Various substituted imidazole derivatives.
Coupling: Metal complexes with unique properties.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and used in optical materials.
N-(3-aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers.
Uniqueness
N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine is unique due to the combination of the imidazole and nitropyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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